molecular formula C23H26N2O3S2 B2889597 (3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone CAS No. 890793-60-9

(3-Amino-5-((2-ethyl-6-methylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone

Cat. No. B2889597
CAS RN: 890793-60-9
M. Wt: 442.59
InChI Key: JMJXTGQLXGFIJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to determine the arrangement of atoms within the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at reaction rates , the products formed, and the conditions needed for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like infrared spectroscopy or mass spectrometry might be used .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with arylthio/sulfinyl/sulfonyl groups and their derivatives have been synthesized and characterized for various biological activities. A series of novel N-phenylpyrazolyl aryl methanones derivatives, featuring similar sulfonyl groups, exhibit favorable herbicidal and insecticidal activities. This indicates the potential use of such compounds in developing new agrochemicals (Wang et al., 2015).

Antiestrogenic Activity

Compounds with the structure "[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone" have shown potent antiestrogenic activity, suggesting the potential therapeutic applications of similar compounds in hormone-related conditions (Jones et al., 1979).

Antibacterial Activity

The synthesis and characterization of thiazolyl and thiophenyl methanone derivatives indicate their application in studying antibacterial activities. Molecular docking studies further aid in understanding the antibacterial potential of such compounds (Shahana & Yardily, 2020).

Drug Metabolism and Metabolite Characterization

Biocatalysis has been applied to understand the metabolism of compounds like biaryl-bis-sulfonamides, showing the generation of mammalian metabolites. This application is crucial in drug discovery and development for characterizing drug metabolites (Zmijewski et al., 2006).

Material Science and Pharmaceuticals

Substituted thiophenes, as part of the compound's structure, have been associated with a wide range of biological activities and applications in material science, such as in thin-film transistors and solar cells. This highlights the versatility of such compounds in both biomedical and technological fields (Nagaraju et al., 2018).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It involves understanding how the compound interacts with biological systems or enzymes .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, or environmental impact .

properties

IUPAC Name

[3-amino-5-(2-ethyl-6-methylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-4-14-30(27,28)22-18(24)21(20(26)17-11-7-6-8-12-17)29-23(22)25-19-15(3)10-9-13-16(19)5-2/h6-13,25H,4-5,14,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXTGQLXGFIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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